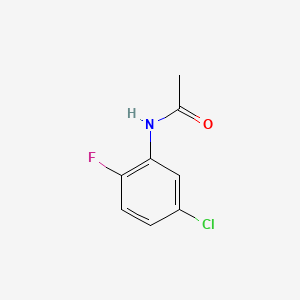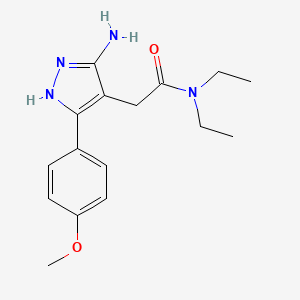
Lanthanum(3+);disulfate;nonahydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. It is a white crystalline powder that is highly soluble in water. This compound is primarily used in various industrial and scientific applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Lanthanum(III) sulfate nonahydrate can be synthesized through the reaction of lanthanum oxide (La2O3) with sulfuric acid (H2SO4). The reaction typically occurs under controlled conditions to ensure the formation of the desired product:
La2O3+3H2SO4+9H2O→La2(SO4)3⋅9H2O
The reaction is usually carried out at room temperature, and the resulting product is then purified through crystallization .
Industrial Production Methods
In industrial settings, lanthanum(III) sulfate nonahydrate is produced by reacting lanthanum carbonate (La2(CO3)3) with sulfuric acid. This method is preferred due to the availability and cost-effectiveness of lanthanum carbonate. The reaction is as follows:
La2(CO3)3+3H2SO4+9H2O→La2(SO4)3⋅9H2O+3CO2
The reaction is conducted in large reactors, and the product is obtained through filtration and drying processes .
Analyse Chemischer Reaktionen
Types of Reactions
Lanthanum(III) sulfate nonahydrate undergoes various chemical reactions, including:
Oxidation: Lanthanum(III) sulfate can be oxidized to form lanthanum(III) oxide (La2O3).
Reduction: It can be reduced to lanthanum metal under specific conditions.
Substitution: Lanthanum(III) sulfate can participate in substitution reactions with other sulfate compounds.
Common Reagents and Conditions
Oxidation: Requires an oxidizing agent such as oxygen or hydrogen peroxide.
Reduction: Typically involves a reducing agent like hydrogen gas or a metal such as magnesium.
Substitution: Involves reacting with other sulfate salts under aqueous conditions.
Major Products Formed
Oxidation: Lanthanum(III) oxide (La2O3)
Reduction: Lanthanum metal (La)
Substitution: Various lanthanum-based compounds depending on the reactants used.
Wissenschaftliche Forschungsanwendungen
Lanthanum(III) sulfate nonahydrate has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of lanthanum(III) sulfate nonahydrate involves its ability to interact with various molecular targets. In biological systems, lanthanum ions (La3+) can bind to phosphate groups, forming insoluble lanthanum phosphate complexes. This property is particularly useful in medical applications where it is used to reduce phosphate levels in patients with kidney disease . The binding of lanthanum ions to phosphate prevents its absorption in the gastrointestinal tract, thereby lowering serum phosphate levels .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Lanthanum(III) nitrate hexahydrate (La(NO3)3·6H2O)
- Lanthanum(III) chloride heptahydrate (LaCl3·7H2O)
- Lanthanum(III) acetate hydrate (La(C2H3O2)3·xH2O)
Uniqueness
Lanthanum(III) sulfate nonahydrate is unique due to its high solubility in water and its ability to form stable complexes with various anions. This makes it particularly useful in applications requiring precise control over lanthanum ion concentrations . Additionally, its nonahydrate form provides enhanced stability and ease of handling compared to other lanthanum compounds .
Eigenschaften
Molekularformel |
H18La3O17S2+5 |
|---|---|
Molekulargewicht |
771.0 g/mol |
IUPAC-Name |
lanthanum(3+);disulfate;nonahydrate |
InChI |
InChI=1S/3La.2H2O4S.9H2O/c;;;2*1-5(2,3)4;;;;;;;;;/h;;;2*(H2,1,2,3,4);9*1H2/q3*+3;;;;;;;;;;;/p-4 |
InChI-Schlüssel |
LOLPUCFJBUGYAI-UHFFFAOYSA-J |
Kanonische SMILES |
O.O.O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[La+3].[La+3].[La+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


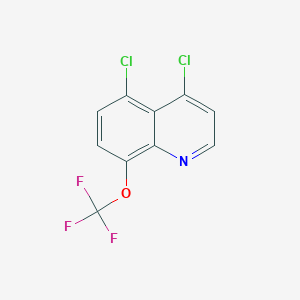
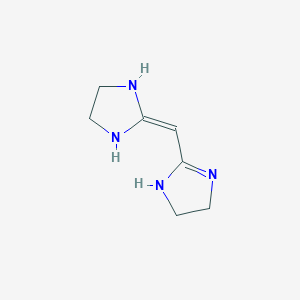

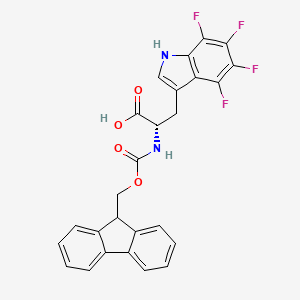
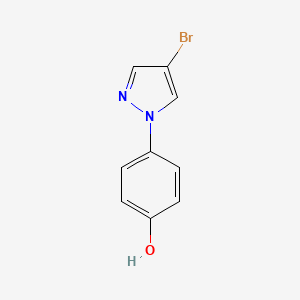
![[(2R,3S,4S,5R)-3-acetyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-yl]methyl acetate](/img/structure/B12834981.png)
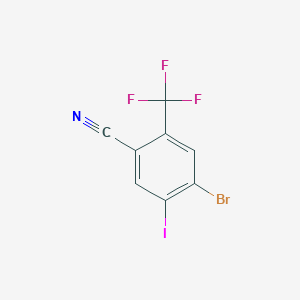
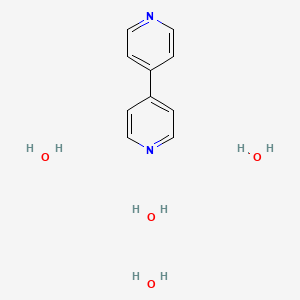
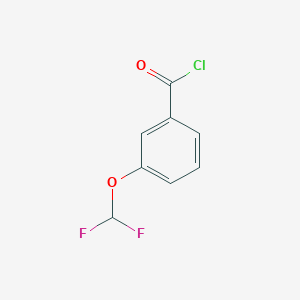
![(1R,4S,5S)-5-Fluoro-2-azabicyclo[2.2.1]heptane](/img/structure/B12835032.png)

